molecular formula C20H20N2O4S B2844175 methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-90-2

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2844175
CAS No.: 865199-90-2
M. Wt: 384.45
InChI Key: SHEIWELZDZMPHK-MRCUWXFGSA-N
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Description

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines benzoyl, imino, methoxy, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with 2-amino-6-methoxybenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl chloroacetate under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
  • 2-Amino-6-methylbenzothiazole
  • Indole derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-6-14(9-13(12)2)19(24)21-20-22(11-18(23)26-4)16-8-7-15(25-3)10-17(16)27-20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEIWELZDZMPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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